molecular formula C24H15N3O12 B11708674 Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate

Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate

Cat. No.: B11708674
M. Wt: 537.4 g/mol
InChI Key: GXDGMMYBZUTFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate is a complex organic compound characterized by its nitro functional groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 3-nitrobenzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with additional nitro or halogen groups.

Scientific Research Applications

Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkages can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H15N3O12

Molecular Weight

537.4 g/mol

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H15N3O12/c28-20(14-4-8-16(9-5-14)25(32)33)12-38-23(30)18-2-1-3-19(27(36)37)22(18)24(31)39-13-21(29)15-6-10-17(11-7-15)26(34)35/h1-11H,12-13H2

InChI Key

GXDGMMYBZUTFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.